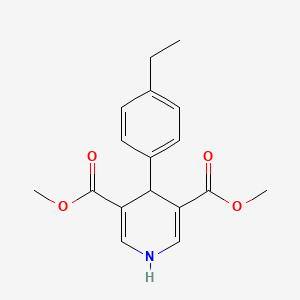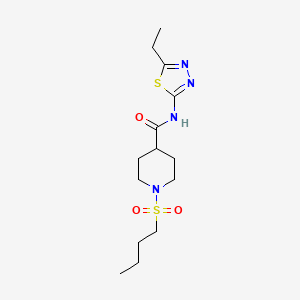
1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, also known as BPTP, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic properties. BPTP belongs to the family of piperidinecarboxamide compounds and has been studied for its effects on various physiological and biochemical processes.
作用机制
The mechanism of action of 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide involves the activation of the protein kinase C (PKC) enzyme. PKC plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. This compound activates PKC by binding to its regulatory domain, which leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory, and anti-cancer properties. This compound can protect neurons from oxidative stress and prevent the loss of dopaminergic neurons, which are involved in the development of Parkinson's disease. This compound also has anti-inflammatory properties and can reduce inflammation in the brain and other tissues. Additionally, this compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in lab experiments is its high purity and stability. This compound can be synthesized in high yields and can be stored for long periods without degradation. Additionally, this compound has been shown to have low toxicity and can be used in various in vitro and in vivo experiments. However, one limitation of using this compound is its high cost, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the study of 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide. One area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. This compound has been shown to have neuroprotective properties and can prevent the loss of neurons in these disorders. Another area of interest is the development of this compound analogs that can have improved pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies is another area of future research.
合成方法
The synthesis of 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 1-(butylsulfonyl)piperidine with 5-ethyl-1,3,4-thiadiazol-2-amine. The resulting intermediate is then reacted with 4-bromo-2-chloropyridine to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学研究应用
1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease. This compound has been shown to have neuroprotective properties and can prevent the loss of dopaminergic neurons, which are involved in the development of Parkinson's disease.
属性
IUPAC Name |
1-butylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S2/c1-3-5-10-23(20,21)18-8-6-11(7-9-18)13(19)15-14-17-16-12(4-2)22-14/h11H,3-10H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFDWZUZQFVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

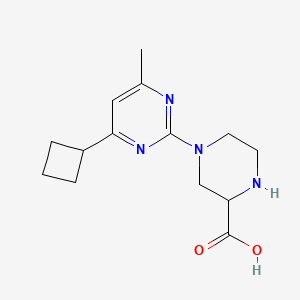
![N-(2-furylmethyl)-2-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-4-morpholinecarboxamide](/img/structure/B5323576.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)
![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)
![3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)
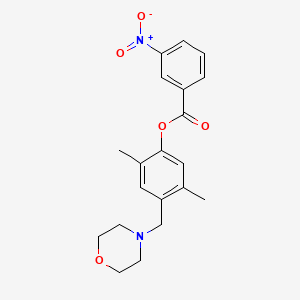
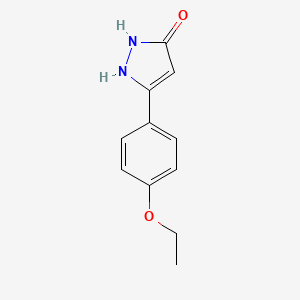
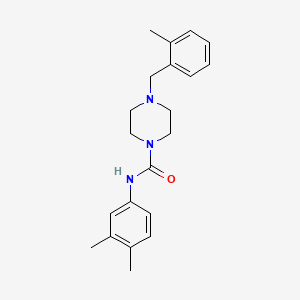
![1-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5323634.png)
![N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide](/img/structure/B5323638.png)

![1-(4-bromophenyl)-3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5323649.png)
